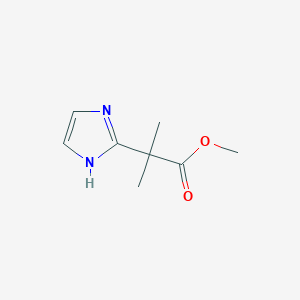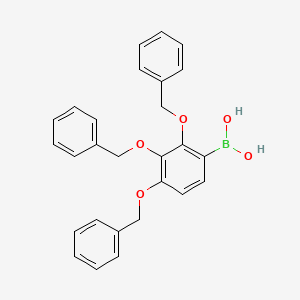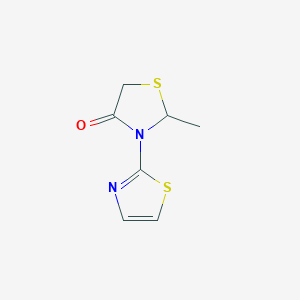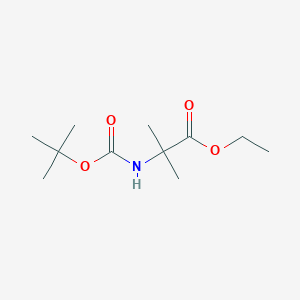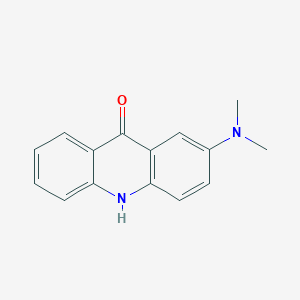
2-(dimethylamino)-10H-acridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-10H-acridin-9-one is an organic compound that belongs to the acridine family. Acridines are known for their wide range of applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a dimethylamino group attached to the acridine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-10H-acridin-9-one typically involves the reaction of acridone with dimethylamine under specific conditions. One common method is the condensation reaction where acridone is treated with dimethylamine in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted acridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(dimethylamino)-10H-acridin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Biology: The compound exhibits fluorescence properties, making it useful in biological imaging and as a fluorescent probe.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-10H-acridin-9-one primarily involves its interaction with DNA. The compound intercalates between the base pairs of DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets include the DNA double helix and various enzymes involved in DNA processing.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 2-(dimethylamino)-10H-acridin-9-one, known for its basic structure and properties.
9-aminoacridine: Another derivative of acridine with an amino group at the 9-position, used in similar applications.
Proflavine: A compound with similar intercalating properties, used as an antiseptic and in biological research.
Uniqueness
This compound is unique due to the presence of the dimethylamino group, which enhances its solubility and interaction with biological molecules. This makes it particularly useful in applications requiring strong DNA binding and fluorescence properties.
Properties
CAS No. |
27143-65-3 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(dimethylamino)-10H-acridin-9-one |
InChI |
InChI=1S/C15H14N2O/c1-17(2)10-7-8-14-12(9-10)15(18)11-5-3-4-6-13(11)16-14/h3-9H,1-2H3,(H,16,18) |
InChI Key |
BOKIPICGONCOGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



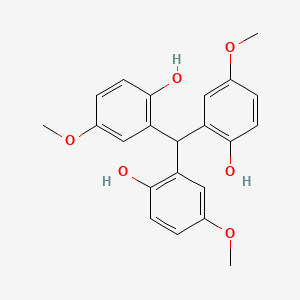
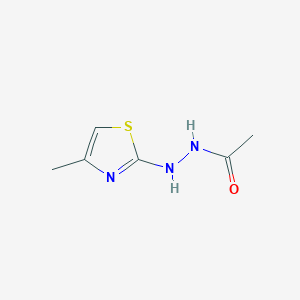

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
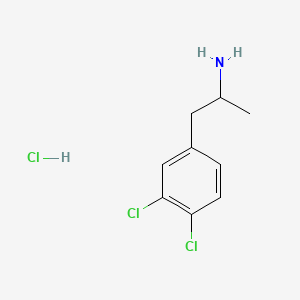

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
